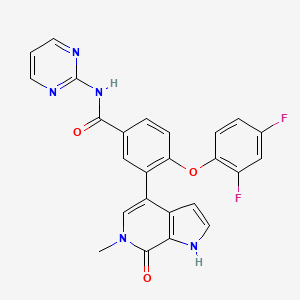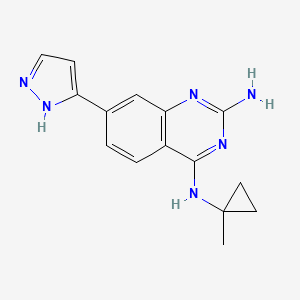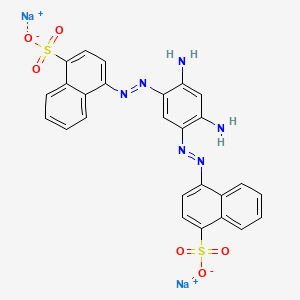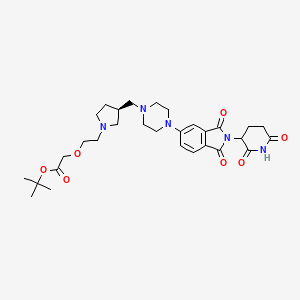
hERG-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hERG-IN-1 is a compound known for its inhibitory effects on the human ether-à-go-go-related gene (hERG) potassium channel. This channel plays a crucial role in cardiac repolarization, and its inhibition can lead to prolonged QT intervals, which are associated with an increased risk of arrhythmias and sudden cardiac death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hERG-IN-1 typically involves multiple steps, including the formation of key intermediates through various organic reactions. One common synthetic route involves the use of high-level hERG-expressing HEK293 cells, which are prepared by nitrogen cavitation and high-speed centrifugation .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: hERG-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
hERG-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of potassium channels and to develop new compounds with similar properties.
Biology: Helps in understanding the role of hERG channels in various physiological processes, including cardiac repolarization and neuronal activity.
Medicine: Investigated for its potential therapeutic applications in treating arrhythmias and other cardiac conditions.
Industry: Used in drug discovery and development to screen for potential cardiotoxicity of new compounds
Mécanisme D'action
hERG-IN-1 exerts its effects by binding to the hERG potassium channel, thereby inhibiting its function. This inhibition leads to a reduction in potassium efflux during cellular repolarization, resulting in prolonged action potential duration and QT interval prolongation. The molecular targets involved include the voltage-gated potassium channel family, specifically the alpha subunit encoded by the human ether-à-go-go-related gene .
Comparaison Avec Des Composés Similaires
Sotalol: A beta-blocker with hERG inhibitory properties.
Dofetilide: A class III antiarrhythmic agent that blocks hERG channels.
Astemizole: An antihistamine known for its hERG inhibitory effects.
Uniqueness of hERG-IN-1: this compound is unique due to its specific binding affinity and inhibitory potency towards the hERG potassium channel. Unlike some other compounds, it exhibits a dual action by facilitating voltage-dependent activation of the hERG channel, which may reduce the proarrhythmic potential .
Propriétés
Formule moléculaire |
C27H33FN6O9 |
|---|---|
Poids moléculaire |
604.6 g/mol |
Nom IUPAC |
6-[5-[2-[[6-[(1-aminocyclopropyl)methoxy]-4-fluoro-2,3-dihydro-1H-inden-2-yl]methylamino]ethyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one;formic acid |
InChI |
InChI=1S/C25H29FN6O5.2CH2O2/c26-19-8-17(36-13-25(27)2-3-25)7-15-5-14(6-18(15)19)9-28-4-1-16-11-32(24(34)37-16)20-10-29-23-22(30-20)31-21(33)12-35-23;2*2-1-3/h7-8,10,14,16,28H,1-6,9,11-13,27H2,(H,30,31,33);2*1H,(H,2,3) |
Clé InChI |
RVYNLFPLCZVVON-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(COC2=CC3=C(CC(C3)CNCCC4CN(C(=O)O4)C5=CN=C6C(=N5)NC(=O)CO6)C(=C2)F)N.C(=O)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)

![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)









